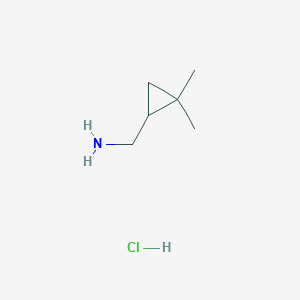

(2,2-Dimethylcyclopropyl)methanamine hydrochloride

Descripción

(2,2-Dimethylcyclopropyl)methanamine hydrochloride is a cyclopropane-derived amine salt characterized by a strained three-membered cyclopropane ring substituted with two methyl groups at the 2,2-positions. The compound’s molecular formula is C₇H₁₄ClN (or C₇H₁₆ClN depending on protonation state), with a molecular weight of 147.65–149.46 g/mol . The cyclopropane moiety confers conformational rigidity, making it valuable in medicinal chemistry for optimizing pharmacokinetic properties, such as metabolic stability and target binding .

Propiedades

IUPAC Name |

(2,2-dimethylcyclopropyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-6(2)3-5(6)4-7;/h5H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXSSFDRTWSKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926019-11-6 | |

| Record name | Cyclopropanemethanamine, 2,2-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926019-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2-dimethylcyclopropyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation of (2,2-Dimethylcyclopropyl)carbinol

- Starting from 2,2-dimethylcyclopropanecarboxylic acid , reduction is performed using lithium aluminum hydride in anhydrous ether.

- The reaction is carefully controlled to maintain gentle reflux.

- Workup involves hydrolysis with dilute sulfuric acid, separation of organic layers, drying, and distillation under reduced pressure.

- Yield is typically high (~82%), and the product is characterized by 1H NMR consistent with the expected structure.

Conversion to (2,2-Dimethylcyclopropyl)carbinyl Halides

- The carbinol is converted to the corresponding halide using triphenylphosphine and halogenating agents such as hexachloroacetone (for chlorides) or tribromoacetophenone (for bromides).

- The reaction is conducted at low temperatures (e.g., -78°C) in anhydrous ether to minimize side reactions.

- The product mixture is purified by flash distillation under reduced pressure.

- The chlorides or bromides serve as key electrophilic intermediates for subsequent amination.

Formation of (2,2-Dimethylcyclopropyl)methanamine

- Amination is typically achieved by nucleophilic substitution of the halide with ammonia or an amine source.

- Alternatively, Grignard reagents derived from the halides can be reacted with electrophilic nitrogen sources to form the amine.

- The process may involve controlling temperature to avoid rearrangement of the cyclopropyl ring or side reactions.

Formation of Hydrochloride Salt

- The free amine is treated with hydrochloric acid to form the hydrochloride salt.

- This step enhances the compound’s stability and solubility, which is important for pharmaceutical applications.

- The salt is isolated typically as a white solid with defined melting point and characterized by spectroscopic methods.

Analytical Data and Reaction Conditions Summary

| Step | Reagents/Conditions | Yield/Observations | Notes |

|---|---|---|---|

| Reduction of acid to carbinol | Lithium aluminum hydride, anhydrous ether, reflux | ~82% yield, purified by distillation | Careful hydrolysis to quench reaction |

| Halide formation (chloride/bromide) | Triphenylphosphine + hexachloroacetone or tribromoacetophenone, -78°C, ether | High purity after flash distillation | Low temperature critical to avoid side reactions |

| Amination to methanamine | Ammonia or amine nucleophile, controlled temp | Moderate to good yield | Avoid cyclopropyl ring rearrangement |

| Hydrochloride salt formation | HCl addition, isolation of solid | White solid, characterized by melting point | Improves stability and solubility |

Research Findings and Considerations

- The preparation of the Grignard reagent from (2,2-dimethylcyclopropyl)carbinyl halides is sensitive to temperature; rearrangement to open-chain species occurs at room temperature, complicating direct synthesis at higher temperatures.

- Use of bromides as intermediates can facilitate Grignard reagent formation at lower temperatures, improving control over reaction pathways.

- The hydrochloride salt form of (2,2-dimethylcyclopropyl)methanamine shows enhanced pharmacological relevance due to improved physicochemical properties.

- Alternative synthetic routes involving acid chlorides and nucleophilic substitution have been reported for related compounds but are less directly applicable to this amine hydrochloride.

Análisis De Reacciones Químicas

Types of Reactions

(2,2-Dimethylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted amines .

Aplicaciones Científicas De Investigación

(2,2-Dimethylcyclopropyl)methanamine hydrochloride is utilized in several scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studies involving enzyme interactions and metabolic pathways.

Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of (2,2-Dimethylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table compares (2,2-Dimethylcyclopropyl)methanamine hydrochloride with key analogs:

Functional Group Impact on Properties

- Cyclopropane Rigidity : The cyclopropane ring in all analogs restricts rotational freedom, enhancing binding affinity to biological targets. However, substituents like fluorine (in [1-(2,4-difluorophenyl)-...]) or chlorine (in dichloro analogs) modulate electronic properties and reactivity .

- Halogen Effects: Fluorine: Reduces metabolic degradation (e.g., [1-(2,4-difluorophenyl)-...]) and improves blood-brain barrier penetration .

- Aromatic vs.

Actividad Biológica

(2,2-Dimethylcyclopropyl)methanamine hydrochloride, also known as [(1S)-2,2-dimethylcyclopropyl]methanamine hydrochloride, is a compound of significant interest in pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H13N·HCl

- Molecular Weight : Approximately 135.64 g/mol

- Structural Features : The compound consists of a cyclopropyl ring with two methyl groups and an amine functional group, which may facilitate interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in the context of neurological applications. Its structural features suggest potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.

- Neurotransmitter Modulation : Initial studies suggest that compounds similar to (2,2-dimethylcyclopropyl)methanamine can influence neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may lead to therapeutic effects in conditions such as depression and anxiety.

- Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), potentially acting as an agonist or antagonist depending on the specific receptor type involved.

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, thus prolonging the action of neurotransmitters at synaptic sites.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique biological profile:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| [(1S)-2,2-dimethylcyclopropyl]methanol | C6H12O | Contains a hydroxyl group instead of an amine |

| (1-(2,2-Dimethylcyclopropyl)methanamine | C6H13N | Different stereochemistry affecting activity |

| [(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride | C6H15ClN2 | Contains hydrazine functionality |

This table illustrates how variations in functional groups and stereochemistry can lead to different biological activities among related compounds.

Case Study: Neurological Applications

In a study examining the effects of this compound on animal models, researchers found significant improvements in behavioral outcomes related to anxiety and depression. The study reported a marked increase in serotonin levels within the hippocampus after administration of the compound:

- Methodology : Rodent models were treated with varying doses of the compound over a four-week period.

- Findings : Behavioral tests indicated reduced anxiety-like behavior and increased exploratory activity compared to control groups.

- : These results suggest that this compound may have therapeutic potential for treating anxiety disorders.

Toxicological Profile

The safety and toxicity profile of this compound has been evaluated through various toxicological studies:

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity (LD50) | >2000 mg/kg bw (low toxicity) |

| Acute Dermal Toxicity (LD50) | 1000 - 2000 mg/kg bw (harmful) |

| Skin Irritation | Irritating |

| Eye Irritation | Irritating |

| Mutagenicity | Non-mutagenic |

These findings indicate that while the compound shows promise for therapeutic applications, careful consideration of its toxicity is essential for safe use.

Q & A

Q. What are the recommended synthetic routes for (2,2-Dimethylcyclopropyl)methanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis of cyclopropane derivatives typically involves [2+1] cycloaddition or ring-closing strategies. For example, methyl 2-amino-2-cyclopropylacetate hydrochloride (CAS 535936-86-8) is synthesized via reductive amination or nucleophilic substitution, followed by cyclopropane ring formation using diazo compounds . Key parameters include temperature control (e.g., –20°C for intermediates) and stoichiometric ratios of reagents like sodium borohydride or chloroacetyl chloride. Purity optimization may involve recrystallization from ethanol/water mixtures or column chromatography with silica gel. Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm structure via H NMR (e.g., cyclopropane protons at δ 1.2–1.5 ppm) .

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation address cyclopropane ring stability?

Methodological Answer: Essential techniques include:

- NMR Spectroscopy : H and C NMR to confirm cyclopropane geometry (e.g., geminal dimethyl groups at δ 1.0–1.3 ppm) and amine proton environments.

- HPLC-MS : To assess purity (>95%) and detect byproducts (e.g., open-chain amines from ring degradation).

- X-ray Diffraction : For absolute stereochemistry determination if chirality is present.

Cyclopropane rings are sensitive to acid/base conditions; ensure sample preparation in neutral buffers. For instance, related compounds like (2,2-difluorocyclobutyl)methanamine hydrochloride (CAS 2055839-95-5) require inert atmospheres during analysis to prevent decomposition .

Q. What solvent systems are suitable for solubility and stability studies of this compound under physiological conditions?

Methodological Answer: Prioritize polar aprotic solvents (e.g., DMSO, acetonitrile) for initial solubility screening. For stability in aqueous buffers (pH 7.4), conduct kinetic studies using UV-Vis spectroscopy or LC-MS to monitor degradation products. For example, methyl 2-amino-2-cyclopropylacetate hydrochloride shows stability in methanol at –80°C for 1 year, but hydrolyzes rapidly in acidic conditions (t < 24 hrs at pH 2) . Include controls with radical scavengers (e.g., BHT) to assess oxidative stability.

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound, and what chiral stationary phases are effective?

Methodological Answer: Chiral resolution requires:

- Chiral HPLC : Use columns like Chiralpak IA or IB with mobile phases of hexane/isopropanol (90:10, 0.1% TFA). For example, (2R,6S)-rel-2,6-dimethylmorpholine derivatives are resolved with a retention time difference of >2 mins .

- Dynamic Kinetic Resolution (DKR) : Employ enzymes (e.g., lipases) in asymmetric synthesis to favor one enantiomer. Monitor enantiomeric excess (ee) via circular dichroism or polarimetry.

Q. What strategies mitigate data contradictions in pharmacological assays, such as inconsistent receptor binding affinities reported for cyclopropane-containing amines?

Methodological Answer: Address discrepancies by:

- Standardized Assay Conditions : Control temperature (25°C ± 0.5), ionic strength, and buffer composition (e.g., Tris-HCl vs. HEPES).

- Orthogonal Validation : Cross-validate binding data (e.g., SPR vs. radioligand assays) and correlate with computational docking studies (e.g., AutoDock Vina). For instance, dimethylaminoethyl chloride hydrochloride (CAS 869-24-9) shows variable IC values in enzyme inhibition assays due to protonation state differences .

Q. How can mechanistic studies differentiate between cyclopropane ring-opening pathways in metabolic or catalytic environments?

Methodological Answer:

- Isotopic Labeling : Use C-labeled cyclopropane carbons to track ring-opening products via C NMR or LC-MS.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for acid-catalyzed vs. radical-mediated ring cleavage. For example, bicyclo[5.1.0]octane derivatives (CAS EN300-6504633) undergo strain-dependent ring-opening under oxidative conditions .

Q. What in vitro models are appropriate for toxicity profiling of this compound, given limited toxicological data?

Methodological Answer:

- Hepatotoxicity : Use HepG2 cells with ATP-based viability assays (IC determination).

- Cardiotoxicity : Employ human iPSC-derived cardiomyocytes and monitor hERG channel inhibition via patch-clamp.

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify metabolite formation via LC-MS/MS. Reference safety data from structurally similar amines (e.g., dimethylethylamine hydrochloride, CAS 109-60-4), which show moderate cytotoxicity (LD ~200 mg/kg in rodents) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data reported for cyclopropane-based amines in polar vs. nonpolar solvents?

Methodological Answer: Contradictions often arise from:

- Crystallinity vs. Amorphous Forms : Amorphous forms (higher free energy) show enhanced solubility. Characterize solid-state properties via PXRD and DSC.

- Protonation State : Amine hydrochloride salts exhibit higher aqueous solubility than free bases. For example, 2-amino-2-methylpropanol hydrochloride (CAS 3207-12-3) is freely soluble in water (>100 mg/mL) but insoluble in hexane .

Q. What experimental controls are critical when evaluating cyclopropane ring stability under catalytic hydrogenation conditions?

Methodological Answer:

- Negative Controls : Run reactions without catalyst to distinguish thermal vs. catalytic degradation.

- Deuterium Labeling : Use D gas to track hydrogenation pathways (e.g., ring-opening vs. saturation).

- Catalyst Screening : Compare Pd/C (promotes ring-opening) vs. Adams’ catalyst (PtO, selective for alkene reduction).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.